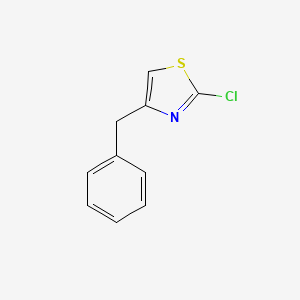

4-benzyl-2-chloro-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQKNRCVVQUQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2 Chloro 1,3 Thiazole and Its Precursors/derivatives

Foundational Approaches to 1,3-Thiazole Core Synthesis

The synthesis of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. These approaches often involve the strategic combination of precursors that provide the requisite sulfur, nitrogen, and carbon atoms to form the five-membered aromatic ring.

Evolution and Application of the Hantzsch Thiazole (B1198619) Synthesis

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com In its classic form, the reaction involves the condensation and cyclization of an α-haloketone with a thioamide. synarchive.comwikipedia.org The versatility of this reaction allows for the preparation of a wide array of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide components.

The Hantzsch synthesis has undergone significant evolution. A key adaptation involves the use of thiourea (B124793) in place of a thioamide, which reacts with α-haloketones to produce 2-aminothiazole (B372263) derivatives. jpionline.orgup.ac.za This variant is particularly valuable as the resulting 2-amino group can serve as a handle for further functionalization. Modern advancements have focused on improving the efficiency and environmental footprint of the Hantzsch synthesis, leading to the development of one-pot, multi-component procedures and the use of eco-friendly solvent-free conditions. organic-chemistry.orgmdpi.com For instance, efficient one-pot synthesis of Hantzsch thiazole derivatives has been achieved using silica-supported tungstosilisic acid as a reusable catalyst under ultrasonic irradiation. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Typically reflux in ethanol (B145695) | 2,4-Disubstituted Thiazole | synarchive.comwikipedia.org |

| α-Haloketone | Thiourea | Reflux in ethanol | 2-Amino-4-substituted Thiazole | jpionline.orgup.ac.za |

| Phenacyl Bromide | Thiosemicarbazide | Reflux in ethanol | 2-Hydrazinyl-4-phenylthiazole | acs.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch Thiazole | mdpi.com |

Condensation Reactions as a General Strategy in Thiazole Ring Formation

Condensation reactions are a fundamental strategy for forming the thiazole ring, encompassing several named reactions beyond the Hantzsch synthesis. The Cook-Heilbron synthesis, for example, produces 5-aminothiazoles through the condensation of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com

Another important approach involves the condensation of thiourea derivatives with various carbonyl compounds. rsc.org For instance, the reaction between N-benzylthiourea and butan-2-one yields thiazole derivatives, demonstrating that the thiazole ring forms between the sulfur atom and the α-carbon of the ketone, and the nitrogen atom and the carbonyl carbon. rsc.org Furthermore, thiazole-based chalcones have been synthesized via Claisen-Schmidt condensation reactions between thiazole-containing ketones and various aromatic aldehydes, with the resulting chalcones serving as precursors for more complex heterocyclic systems. nih.gov

Cyclization Reactions in the Construction of Substituted Thiazoles

The final ring-closing, or cyclization, step is the defining moment in the synthesis of the thiazole core. Various strategies have been developed to facilitate this transformation efficiently and with high regioselectivity. One such method is a cascade reaction involving the Michael addition of a thioamide to a chromone (B188151) derivative, followed by an intramolecular cyclization to furnish substituted thiazoles. rsc.org

Recent innovations include metal-free protocols, such as the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. chemrxiv.org This process proceeds through carboxylic acid activation with thionyl chloride, which triggers an intramolecular cyclization to form the thiazole ring. chemrxiv.org Oxidative cyclization represents another modern approach. An efficient synthesis of 2-substituted thiazoles has been achieved using an I2/TBHP-mediated system, where cysteine esters react with aldehydes in a one-pot tandem cyclization and oxidation sequence. rsc.org A common and crucial cyclization pathway involves the reaction of thiosemicarbazones with α-haloketones, a method frequently used to build complex thiazole derivatives. nih.gov

Targeted Synthesis of 4-Benzyl-1,3-thiazole Scaffolds and their Halogenated Analogues

The synthesis of the specific target, 4-benzyl-2-chloro-1,3-thiazole, requires a multi-step approach where the thiazole core is constructed and the required substituents are introduced in the correct positions. This can be achieved either by using precursors that already contain the benzyl (B1604629) and chloro groups or by adding them to a pre-formed thiazole ring.

Pathways Involving 2-Chloro-1,3-thiazole Precursors

The introduction of a chlorine atom at the C2 position of the thiazole ring is a key transformation. A common strategy is the conversion of a 2-aminothiazole precursor into the corresponding 2-chloro derivative. This can be accomplished via a Sandmeyer-type reaction. For instance, 2-amino-4-substituted thiazoles can be treated with n-butyl nitrite (B80452) and a chloride source, such as copper(I) chloride (CuCl) in acetonitrile, to yield the 2-chlorothiazole (B1198822). nih.gov This 2-chloro synthon is stable and can be carried forward into subsequent reactions, such as Sonogashira cross-couplings, to add further diversity. nih.gov

Another established method is the chlorination of 2-hydroxythiazoles (or their tautomeric thiazol-2-one form). Reagents like phosphorus oxychloride (POCl₃) are effective for this transformation, converting the hydroxyl group into a chloro group, as demonstrated in the preparation of 2-chloro-4-(4-pyridyl)thiazole from its 2-hydroxy analogue. google.com Synthesizing a 2-chloro-1,3-thiazole-5-carbaldehyde from 2-chlorothiazole and ethyl formate (B1220265) has also been reported, showcasing the utility of starting with a chlorinated thiazole. chemicalbook.com

Table 2: Selected Methods for the Synthesis of 2-Chloro-Thiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-((Trimethylsilyl)ethynyl)thiazol-2-amine | n-Butyl nitrite, CuCl, MeCN | 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole | nih.gov |

| 2-Hydroxy-4-(4-pyridyl)thiazole | Phosphorous oxychloride (POCl₃) | 2-Chloro-4-(4-pyridyl)thiazole | google.com |

Introduction of the Benzyl Moiety at Position 4 of the Thiazole Ring

The regioselective placement of the benzyl group at the C4 position of the thiazole ring is dictated by the choice of starting materials in a Hantzsch-type synthesis. The substituents at the C4 and C5 positions of the thiazole ring are determined by the structure of the α-haloketone component. Therefore, to install a benzyl group at C4, one would need to employ an α-haloketone bearing a benzyl group at the appropriate position, for example, 1-bromo-3-phenylpropan-2-one.

A specific and documented method for creating 4-benzyl-1,3-thiazole scaffolds involves a modified Hantzsch reaction. tandfonline.comtandfonline.com In this pathway, N,N-diethylbenzylamidine is first reacted with an isothiocyanate. The resulting adduct is then subjected to a reaction with an α-haloketone, which leads to the formation of the 4-benzyl-1,3-thiazole scaffold. tandfonline.comtandfonline.com This approach has been used to synthesize a series of 4-benzyl-1,3-thiazole derivatives with various substitutions at the C2 and C5 positions. nih.gov Additionally, the synthesis of N-acylated 2-amino-5-benzyl-1,3-thiazoles has been reported, highlighting another route to benzyl-substituted thiazoles, although in this case, the benzyl group is at the C5 position. nih.govmdpi.com

A plausible synthetic route to the target compound this compound would therefore involve a convergent synthesis. First, a 4-benzyl-2-aminothiazole could be synthesized via a Hantzsch reaction between a suitable benzyl-containing α-haloketone and thiourea. Subsequently, the 2-amino group of the resulting intermediate would be converted to a 2-chloro group using the Sandmeyer-type conditions previously described.

Multi-step Reaction Sequences for Functionalized 4-Benzyl-2-chloro-1,3-thiazoles

The synthesis of functionalized 4-benzyl-2-chloro-1,3-thiazoles is typically not a single-step event but rather a carefully planned multi-step process. researchgate.netnih.gov These sequences allow for the introduction of various functional groups onto the thiazole core, enabling the creation of diverse derivatives. A common strategy involves building the 4-benzylthiazole (B13024011) scaffold first, followed by chlorination and further functionalization.

One established approach is to synthesize 4-benzyl-1,3-thiazole derivatives and then introduce the chloro group. nih.gov The core thiazole ring can be constructed via the well-known Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net For a 4-benzyl derivative, the starting material would be a benzyl-substituted α-haloketone.

A representative, albeit general, multi-step synthesis could be conceptualized as follows:

Formation of the Thiazole Ring : Reaction of 1-bromo-3-phenylpropan-2-one (a benzyl-substituted α-haloketone) with a suitable thioamide. To eventually obtain a 2-chloro derivative, one might start with thiourea to form a 2-aminothiazole intermediate.

Diazotization and Sandmeyer Reaction : The resulting 2-amino-4-benzylthiazole can then be converted to the target 2-chloro derivative. This involves treating the amine with a nitrite source (like sodium nitrite) in an acidic medium to form a diazonium salt, which is subsequently reacted with a copper(I) chloride catalyst in a Sandmeyer-type reaction to install the chlorine atom at the 2-position.

Further Functionalization : With the this compound core in hand, further reactions can be performed on the benzyl group or other positions if they have been appropriately functionalized. For instance, a series of novel 4-benzyl-1,3-thiazole derivatives were synthesized based on an analogue-based drug design approach, where substitutions were made at the second position of the thiazole scaffold. nih.gov

The following table outlines a plausible reaction sequence for creating a functionalized derivative, starting from a 2-aminothiazole precursor.

Table 1: Illustrative Multi-step Synthesis Sequence

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-3-phenylpropan-2-one, Thiourea | Ethanol, Reflux | 2-Amino-4-benzyl-1,3-thiazole | Formation of the core aminothiazole ring. researchgate.net |

| 2 | 2-Amino-4-benzyl-1,3-thiazole | NaNO₂, HCl (aq.), 0-5°C; then CuCl | This compound | Conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction. |

This modular approach is central to creating libraries of related compounds for research and development. The main goal of such multi-component reactions is often to streamline synthesis by reducing the number of steps and avoiding the time-consuming isolation of intermediates. researchgate.net

Emerging and Sustainable Methodologies in Thiazole Synthesis (e.g., Green Chemistry Principles)

In response to the environmental impact of traditional chemical synthesis, green chemistry principles are increasingly being applied to the production of thiazoles. researchgate.netresearchgate.net These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govresearcher.life

Key green approaches in thiazole synthesis include:

Microwave-Assisted Synthesis : This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. researchgate.netresearchgate.netbepls.com It has been successfully used for the synthesis of various thiazole derivatives. bepls.com

Ultrasound-Mediated Synthesis : Sonication provides mechanical energy that can enhance reaction rates and yields. researchgate.netresearchgate.net This method has been applied to the one-pot, multi-component synthesis of Hantzsch thiazole derivatives using a reusable catalyst. researchgate.net

Use of Green Solvents : Traditional syntheses often employ hazardous organic solvents. mdpi.com Green alternatives are a major focus, with water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) emerging as viable, environmentally benign reaction media. researchgate.netbepls.commdpi.com PEG-400, for instance, is noted as a low-cost, non-flammable, and recyclable green solvent for synthesizing thiazole derivatives. researchgate.net

Development of Recyclable Catalysts : Heterogeneous catalysts, such as silica-supported tungstosilisic acid or magnetic nanocomposites, are being developed. researchgate.netrsc.orgnanochemres.org These catalysts are easily separated from the reaction mixture (e.g., by simple filtration) and can be reused multiple times without a significant loss of activity, which minimizes waste and cost. researchgate.netrsc.org

The following table summarizes the benefits of these emerging methodologies.

Table 2: Advantages of Green Methodologies in Thiazole Synthesis

| Methodology | Key Advantages | Reference(s) |

|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. | researchgate.netresearchgate.netbepls.com |

| Ultrasound Sonication | Enhanced reaction rates, improved yields, applicable to one-pot synthesis. | researchgate.netresearchgate.net |

| Green Solvents (Water, PEG, DESs) | Reduced toxicity, improved safety, potential for recyclability, lower environmental impact. | researchgate.netresearchgate.netbepls.commdpi.com |

These sustainable approaches are not only environmentally responsible but also offer practical advantages in terms of scalability, cost-effectiveness, and simpler purification protocols. researcher.liferesearchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds

The isolation and purification of synthetic intermediates and the final this compound product are crucial for ensuring high purity. The choice of technique depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.

Commonly employed techniques include:

Filtration : This is the most straightforward method for separating solid products from a liquid reaction mixture. The solid is collected on a filter and washed with a suitable cold solvent to remove residual impurities. google.comorganic-chemistry.org

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent or solvent mixture (e.g., methanol (B129727) and ethyl acetate) is critical for effective purification. google.comtdcommons.org

Distillation : For liquid compounds or those that are stable at higher temperatures, distillation, often under reduced pressure (vacuum distillation), is an effective purification method. This technique separates compounds based on differences in their boiling points. Adding stabilizing agents like oligomeric polyethers can prevent decomposition of sensitive compounds like 2-chloro-5-chloromethyl thiazole during distillation. google.com

Chromatography : While effective, column chromatography can be time-consuming and generate significant solvent waste. Therefore, modern synthetic routes are often designed to produce products that can be purified by non-chromatographic methods. thieme-connect.com However, it remains an essential tool for separating complex mixtures or achieving very high purity.

Trituration/Washing : Sometimes, impurities can be removed by simply washing or stirring the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are. thieme-connect.com Solvents like cold water and ethanol are commonly used for washing. mdpi.com

The following table outlines the application of these techniques for intermediates and final products in thiazole synthesis.

Table 3: Common Isolation and Purification Techniques

| Technique | Application Stage | Description | Reference(s) |

|---|---|---|---|

| Filtration | Intermediate & Final Product | Separation of a solid product from the reaction solvent. Often followed by washing. | google.comorganic-chemistry.org |

| Recrystallization | Final Product | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | google.comtdcommons.org |

| Distillation (Vacuum) | Intermediate & Final Product | Purification of liquids or volatile solids by separating components based on boiling points at reduced pressure. | google.com |

| Trituration | Intermediate & Final Product | Washing a crude solid with a solvent in which the product is insoluble to remove soluble impurities. | thieme-connect.com |

In many modern syntheses, a key goal is to obtain intermediates that are pure enough to be used in the next step without extensive purification, a practice that saves time, resources, and reduces waste. google.comthieme-connect.com

Chemical Reactivity and Transformation of 4 Benzyl 2 Chloro 1,3 Thiazole

Nucleophilic Substitution Reactions on the 1,3-Thiazole Ring

The thiazole (B1198619) ring, particularly when substituted with a good leaving group, is susceptible to nucleophilic substitution reactions. numberanalytics.compharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the preferred site for nucleophilic attack. chemicalbook.com

Reactivity at the C2-Chloro Position: Mechanisms and Scope

The chlorine atom at the C2 position of 4-benzyl-2-chloro-1,3-thiazole serves as a good leaving group, facilitating nucleophilic substitution reactions. numberanalytics.comias.ac.in These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon at the C2 position, and the chloride ion is displaced in a single, concerted step. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of both the thiazole substrate and the incoming nucleophile. youtube.com

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted thiazole derivatives. These include:

Amines

Thiols

Alkoxides

For example, the reaction of 2-chlorothiazoles with amines can yield 2-aminothiazole (B372263) derivatives. researchgate.net Similarly, reactions with thiols produce 2-thio-substituted thiazoles, and reactions with alkoxides result in the formation of 2-alkoxythiazoles.

Influence of Proximal Substituents (e.g., Benzyl (B1604629) at C4) on Nucleophilic Attack

The presence of substituents on the thiazole ring can significantly influence the rate and regioselectivity of nucleophilic attack. The benzyl group at the C4 position of this compound is an electron-donating group. Electron-donating groups can increase the electron density of the thiazole ring, which can, in turn, affect its reactivity towards nucleophiles. analis.com.my Theoretical studies have shown that substituents on the thiazole ring can influence the charge populations on all atoms of the ring. alaqsa.edu.ps

The benzyl group's steric bulk might also play a role in the approach of the nucleophile to the C2 position, although the primary influence is electronic. The Hammett equation can be used to correlate the effect of substituents on the reactivity of the thiazole system in nucleophilic substitution reactions. rsc.org

Regioselectivity and Leaving Group Effects in Halogenated Thiazoles

In polyhalogenated thiazoles, the site of nucleophilic attack is determined by the relative reactivity of the different halogen-substituted positions. Generally, the C2 position is the most reactive towards nucleophiles. ias.ac.in The nature of the halogen atom also influences its ability to act as a leaving group. gacariyalur.ac.in Good leaving groups are typically weak bases. masterorganicchemistry.com The order of leaving group ability for halogens is generally I > Br > Cl > F. libretexts.org Therefore, in a thiazole with different halogen substituents, the one that is a better leaving group will be preferentially displaced.

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is a critical factor and can be challenging to control. researchgate.net In some cases, the reaction conditions can be tailored to favor a specific regioisomer. researchgate.net

Electrophilic Substitution Reactions on the Thiazole Ring

While the thiazole ring is generally less reactive towards electrophiles than furan (B31954) or thiophene, it can undergo electrophilic substitution reactions. copbela.org The C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.comnumberanalytics.compharmaguideline.com The presence of activating groups on the thiazole ring can facilitate these reactions. pharmaguideline.com

For this compound, the benzyl group at C4 and the chloro group at C2 will influence the regioselectivity of electrophilic substitution. The benzyl group is an activating group, while the chloro group is a deactivating group. The directing effects of these substituents would need to be considered to predict the outcome of an electrophilic substitution reaction. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

Oxidation and Reduction Pathways of the Thiazole Nucleus

The thiazole nucleus can undergo both oxidation and reduction reactions. Oxidation of the nitrogen atom in the thiazole ring can lead to the formation of a thiazole N-oxide. wikipedia.orgthieme-connect.de Various oxidizing agents, such as peracids, can be used for this transformation. globalresearchonline.net The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone, although this is less common. evitachem.com

Reduction of the thiazole ring is also possible. For instance, thiazolium salts can be reduced by reagents like sodium borohydride (B1222165). globalresearchonline.net This reduction can be a useful step in the synthesis of other molecules, such as aldehydes. globalresearchonline.net

Condensation Reactions and Heterocyclic Annulations Involving this compound

This compound can participate in condensation reactions and serve as a building block for the synthesis of more complex heterocyclic systems through annulation reactions. The reactive C2-chloro position allows for the introduction of various functional groups that can then undergo further transformations.

For example, 2-aminothiazole derivatives, which can be synthesized from this compound, can undergo condensation reactions with aldehydes and ketones. pharmaguideline.com These reactions can lead to the formation of fused heterocyclic systems. For instance, thiazolo[3,2-b] wikipedia.orgnumberanalytics.comanalis.com.mytriazine derivatives have been synthesized through condensation and cyclization reactions involving thiazole precursors. smolecule.com

Furthermore, the benzyl group at the C4 position can also be involved in cyclization reactions, leading to the formation of fused ring systems. For example, intramolecular electrophilic aromatic substitution has been shown to occur in related 2-thiazoline systems, leading to the formation of thiochromanes. researchgate.net

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Position(s) | Reagents/Conditions | Products |

| Nucleophilic Substitution | C2 | Amines, Thiols, Alkoxides | 2-Amino-, 2-Thio-, 2-Alkoxy-thiazoles |

| Electrophilic Substitution | C5 | Halogens, Nitrating agents, Acylating agents | 5-Substituted thiazoles |

| Oxidation | N3 | Peracids | Thiazole N-oxides |

| Reduction | Ring | Sodium borohydride (on thiazolium salt) | Reduced thiazole derivatives |

| Condensation/Annulation | C2, C4 | Various carbonyls, bifunctional reagents | Fused heterocyclic systems |

Metal-Catalyzed Coupling Reactions for Advanced Functionalization of Thiazoles

The chlorine atom at the C2 position of the thiazole ring serves as a versatile handle for advanced functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. tandfonline.com Key examples of such transformations applicable to the this compound scaffold include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the chloro-thiazole with an organoboron compound, such as a boronic acid or ester. tandfonline.com It is widely used to introduce aryl or heteroaryl substituents. For 2-chlorothiazole (B1198822) derivatives, these reactions are typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The choice of catalyst, base, and solvent is crucial for achieving high yields and can be influenced by the nature of the substituents on both coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chlorothiazole Derivatives

| Thiazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Good | |

| 2-Chlorobenzothiazole | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | High |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, the 2-chlorothiazole moiety. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is invaluable for the synthesis of alkynyl-substituted thiazoles, which are important precursors for various heterocyclic compounds and materials. Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst.

Table 2: General Conditions for Sonogashira Coupling of Chloro-Heterocycles

| Halide | Alkyne | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Chloride | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N or other amine | DMF or Toluene |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. tandfonline.com For this compound, this would involve the reaction with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield 2-amino-4-benzyl-1,3-thiazole derivatives. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. This reaction is highly versatile, with a broad scope of compatible amine coupling partners.

Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Primary or Secondary Amine | Pd(OAc)2 or Pd2(dba)3 | Bulky phosphine (e.g., RuPhos, BrettPhos) | NaOt-Bu, KOt-Bu, or LHMDS | Toluene or Dioxane |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions have been the subject of extensive research and are generally understood to proceed through a catalytic cycle involving a palladium(0) active species.

The catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the 2-chlorothiazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

Transmetalation (for Suzuki-Miyaura) or Amine Coordination and Deprotonation (for Buchwald-Hartwig):

In the Suzuki-Miyaura reaction, the organoboron compound undergoes transmetalation with the Pd(II) complex, where the organic group from the boronic acid replaces the halide on the palladium center. This step is facilitated by the base.

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Sonogashira coupling mechanism is slightly more complex as it traditionally involves two interconnected catalytic cycles, one for palladium and one for copper:

Palladium Cycle: This cycle is similar to the one described above, starting with the oxidative addition of the 2-chlorothiazole to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) complex.

Following transmetalation, reductive elimination from the palladium center yields the alkynylated thiazole and regenerates the Pd(0) catalyst.

Mechanistic studies, including kinetic analyses and the isolation and characterization of reaction intermediates, have been crucial in optimizing reaction conditions and developing more efficient catalyst systems for these transformations. For instance, the development of bulky and electron-rich phosphine ligands has been instrumental in facilitating the often-difficult oxidative addition and reductive elimination steps, particularly for less reactive chloro-heterocycles.

Derivatization and Functionalization Strategies Based on 4 Benzyl 2 Chloro 1,3 Thiazole

Design and Synthesis of Novel Analogs through Modifications of the Benzyl (B1604629) Group

Research has demonstrated the synthesis of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, where the 'R' group on the benzyl moiety is varied. mspsss.org.ua This approach allows for the exploration of structure-activity relationships by introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring. Such derivatization can be achieved by starting with appropriately substituted benzyl precursors during the initial synthesis of the thiazole (B1198619) ring or through post-synthesis modification of the benzyl group itself. For instance, electrophilic aromatic substitution reactions on the phenyl ring could introduce nitro, halogen, or alkyl groups, which can be further elaborated.

Table 1: Examples of Analogs with Modified Benzyl Groups This table illustrates potential modifications on the benzyl group of a thiazole scaffold, based on synthetic strategies for related compounds.

| Compound Class | R-Group on Benzyl Moiety | Synthetic Precursor Example |

| N-(5-R-benzylthiazole-2-yl) derivatives | H (unsubstituted) | 2-amino-5-benzyl-1,3-thiazole |

| N-(5-R-benzylthiazole-2-yl) derivatives | 4-Chloro | 2-amino-5-(4-chlorobenzyl)-1,3-thiazole |

| N-(5-R-benzylthiazole-2-yl) derivatives | 4-Methyl | 2-amino-5-(4-methylbenzyl)-1,3-thiazole |

| N-(5-R-benzylthiazole-2-yl) derivatives | 4-Methoxy | 2-amino-5-(4-methoxybenzyl)-1,3-thiazole |

Data synthesized from descriptions of derivatization strategies. mspsss.org.ua

Introduction of Diverse Functionalities at the C2 Position via Halogen Exchange Reactions

The chlorine atom at the C2 position of 4-benzyl-2-chloro-1,3-thiazole is the most reactive site for nucleophilic substitution, making it a key handle for introducing a wide array of functional groups. ias.ac.in The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms facilitates the displacement of the C2-chloro substituent by various nucleophiles. ias.ac.ingacariyalur.ac.in This halogen exchange is a cornerstone of its utility in synthetic chemistry.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Common transformations include:

Amination: Reaction with primary and secondary amines (aliphatic or aromatic) yields 2-aminothiazole (B372263) derivatives. This is one of the most widely reported modifications. tandfonline.comtandfonline.comnih.gov

Thiolation: Treatment with thiols or thiolate anions introduces thioether linkages.

Alkoxylation: Reaction with alkoxides or phenols can form 2-alkoxy or 2-aryloxy thiazoles.

Studies have shown the synthesis of extensive series of 4-benzyl-1,3-thiazole derivatives by reacting the 2-chloro precursor with various aryl amines and carbalkoxy amino groups. tandfonline.comnih.gov These reactions are typically performed in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed during the reaction. The ease of this substitution allows for the generation of large libraries of compounds for screening purposes. nih.govmdpi.com

Table 2: C2-Substituted Derivatives of the 4-Benzyl-1,3-thiazole Scaffold This table showcases derivatives synthesized via nucleophilic substitution at the C2 position.

| Compound ID | C2-Substituent | C5-Substituent | Reference |

| RS11 | 2-Anilino | 4-Methoxyphenyl-methanone | tandfonline.com |

| RS21 | 2-[(4-Chlorophenyl)amino] | 4-Methoxyphenyl-methanone | tandfonline.com |

| RS23 | 2-[(4-Chlorophenyl)amino] | 4-Chlorophenyl-methanone | tandfonline.com |

| RS31 | Carbalkoxy amino | Substituted phenyl carbonyl | tandfonline.comnih.gov |

Elaboration at the C5 Position and Other Potential Reactive Sites

While the C2 position is the most reactive towards nucleophiles, the C5 position of the thiazole ring is also amenable to functionalization, typically through electrophilic substitution or metalation. The general reactivity order for electrophilic substitution on the thiazole ring is C5 > C4. ias.ac.in This allows for selective modification at this site, provided the C2 position is appropriately protected or the reaction conditions are carefully controlled.

Methods for elaborating the C5 position include:

Halogenation: Direct bromination or chlorination can introduce a halogen atom at C5, which can then serve as a handle for further cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce ketone functionalities. For example, derivatives have been synthesized with phenyl carbonyl or substituted phenyl carbonyl groups at the C5 position. tandfonline.comtandfonline.com

Metalation: Directed ortho-metalation or lithium-halogen exchange can generate a C5-lithiated species. This powerful intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install diverse substituents. acs.org

Research has demonstrated the synthesis of 1,3-thiazole derivatives with varying substitutions at both the second and fifth positions, highlighting the orthogonal reactivity that can be exploited to build molecular complexity. tandfonline.comtandfonline.com

Utility of this compound as a Versatile Building Block in Complex Molecule Synthesis

The ability to selectively and sequentially functionalize the C2, C4 (benzyl), and C5 positions makes this compound a highly valuable and versatile building block in the synthesis of more complex molecules. tandfonline.commdpi.com By combining the derivatization strategies outlined above, chemists can construct elaborate structures with precisely controlled substitution patterns.

This building block has been instrumental in analogue-based drug design, where a known bioactive scaffold is systematically modified to enhance potency or other pharmacological properties. tandfonline.comnih.gov For example, the 4-benzyl-1,3-thiazole core has been used as a scaffold to design potential anti-inflammatory agents. tandfonline.comnih.gov

Furthermore, the functional handles on the thiazole ring can be used to construct fused heterocyclic systems. The reactive sites can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures. For instance, derivatives of this compound can be envisioned as precursors for thiazolo[3,2-a]pyrimidines, thiazolo[3,2-a]pyridines, or the novel 2H-thiazolo[4,5-d] tandfonline.comtandfonline.comresearchgate.nettriazole system, which are of interest in medicinal chemistry. researchgate.netrsc.orgnih.gov The strategic application of this building block allows for rapid access to diverse chemical space, facilitating the discovery of new lead compounds in drug development and novel materials. mdpi.comresearchgate.net

Spectroscopic and Structural Elucidation Methodologies

Chromatographic Techniques (e.g., TLC, HPLC):While these are standard methods for assessing purity and monitoring reactions, no specific protocols, retention times, or Rf values for the analysis of 4-benzyl-2-chloro-1,3-thiazole have been documented.

Without access to primary research data, any attempt to construct an article on the spectroscopic and structural elucidation of this compound would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to characterize this compound and publish the findings for the scientific community.

Computational and Theoretical Investigations of 4 Benzyl 2 Chloro 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and optimal molecular geometry of thiazole (B1198619) derivatives. kbhgroup.in DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), are employed to determine the ground-state molecular geometry by optimizing parameters like bond lengths, bond angles, and dihedral angles. kbhgroup.inrsc.org The results from these theoretical optimizations typically show a strong correlation with experimental data obtained from techniques like single-crystal X-ray diffraction, thereby validating the computational model. mjcce.org.mk For instance, studies on pyrazolyl–thiazole derivatives have shown that the optimized geometries reveal a near coplanar arrangement of the heterocyclic rings, which can influence intermolecular interactions. nih.gov

A significant application of DFT is the prediction of spectroscopic data, which serves as a crucial tool for structural confirmation when compared with experimental results. kbhgroup.inmjcce.org.mk Theoretical ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr The computed chemical shifts for thiazole derivatives generally exhibit excellent agreement with experimental spectra, aiding in the precise assignment of proton and carbon signals. acs.orgepu.edu.iq

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. dergipark.org.tr It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and systematic errors inherent in the theoretical method, which results in a better alignment with the observed spectral bands. kbhgroup.in The strong correlation between theoretical and experimental vibrational data confirms the optimized molecular structure and allows for a detailed assignment of vibrational modes. mjcce.org.mk

Table 1: Illustrative Comparison of Experimental and Theoretical NMR Chemical Shifts for a Thiazole Derivative Moiety

| Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

|---|---|---|

| Thiazole C2 | 168.3–168.9 | ~169 |

| Thiazole C4 | 140.4–148.5 | ~145 |

| Thiazole C5 | 109.9–116.7 | ~115 |

| Benzyl (B1604629) CH₂ | ~67.2 | ~67 |

| Aromatic C (Benzyl) | 127.8–135.9 | ~128-136 |

Note: Data is representative, compiled from findings on various thiazole derivatives. acs.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of molecules. wikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic properties. acs.org A smaller energy gap generally implies higher reactivity and greater polarizability. acs.org For thiazole derivatives, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. kbhgroup.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional spatial arrangement of flexible molecules like 4-benzyl-2-chloro-1,3-thiazole, particularly concerning the rotation around the single bond connecting the benzyl group to the thiazole ring. ethz.ch Theoretical potential energy surface scans, performed using DFT, can identify the most stable conformers and the energy barriers between them. mdpi.com Studies on related benzyl-substituted heterocyclic systems have shown that multiple low-energy conformations can exist, often with small energy differences between them, suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch

Molecular dynamics (MD) simulations can further explore the dynamic behavior and conformational flexibility of these molecules over time. These simulations provide a more realistic picture of how the molecule behaves in solution or when interacting with other molecules, complementing the static view provided by geometry optimization.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of various intermolecular interactions. Theoretical studies are indispensable for visualizing, characterizing, and quantifying these forces, which ultimately determine the crystal's architecture and properties. rsc.org

Hirshfeld surface analysis is a powerful computational tool for exploring and quantifying intermolecular interactions within a crystal lattice. scirp.org This method allows for the visualization of close contacts by mapping properties such as normalized contact distance (d_norm) onto the molecular surface. iucr.orgnih.gov The analysis also generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide the percentage contribution of each type of interaction to the total surface area. researchgate.net For various thiazole derivatives, Hirshfeld analyses have revealed that H···H, C···H/H···C, and contacts involving heteroatoms (like O···H, N···H, and S···H) are often the most significant contributors to crystal packing. iucr.orgresearchgate.net In the case of this compound, Cl···H contacts would also be expected to play a notable role.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Thiazole Crystal

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.0 |

| O···H / H···O | 16.9 |

| C···H / H···C | 8.0 |

| S···H / H···S | 7.6 |

| Other | 20.5 |

Note: Data is illustrative, based on findings for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. researchgate.net

Non-covalent interactions such as hydrogen bonding and π-stacking are crucial structure-directing forces in the solid state of aromatic and heterocyclic compounds. iucr.orgrsc.org Even weak, non-classical hydrogen bonds (e.g., C–H···N, C–H···O) can form extensive networks that stabilize the crystal lattice. iucr.orgacs.org

In addition to hydrogen bonding, π-stacking interactions between the aromatic systems—the benzyl ring and the thiazole ring—are significant in defining the supramolecular assembly. rsc.orgresearchgate.net These interactions, where the π-electron clouds of adjacent rings overlap, contribute substantially to the cohesive energy of the crystal. researchgate.net The interplay between various hydrogen bonds, potential halogen bonds involving the chlorine atom, and π–π stacking interactions dictates the final three-dimensional crystal architecture. rsc.orgacs.org Hindering strong π-stacking through molecular design has even been explored as a strategy to enhance solid-state luminescence in some thiazole-based systems. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen |

| Carbon |

| Chlorine |

| Oxygen |

| Nitrogen |

Molecular Modeling and Docking Studies for Investigating Ligand-Target Interactions at a Mechanistic Level

Extensive literature searches did not yield specific molecular modeling and docking studies focused solely on this compound. However, the broader class of thiazole derivatives has been the subject of numerous computational investigations to elucidate their interactions with various biological targets. These studies provide a framework for understanding how the structural features of thiazole-containing compounds, including the 4-benzyl and 2-chloro substitutions, might contribute to their biological activity at a mechanistic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in rational drug design for predicting the binding affinity and mode of action of novel compounds.

In studies on related thiazole derivatives, researchers have identified key structural motifs that govern their interactions with protein active sites. For instance, the thiazole ring itself can participate in various non-covalent interactions, such as hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions. The nature and position of substituents on the thiazole ring play a crucial role in modulating these interactions and determining the compound's specificity and affinity for a particular target.

For a hypothetical docking study of a this compound derivative, the benzyl group at the 4-position would be expected to explore hydrophobic pockets within the receptor's binding site. The aromatic ring of the benzyl moiety can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The flexibility of the benzyl group allows it to adopt various conformations to optimize these interactions.

The chloro group at the 2-position, being an electron-withdrawing and lipophilic group, can also influence the binding affinity. It can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, or contribute to hydrophobic interactions within the active site.

To illustrate the type of data generated from such studies, the following is a hypothetical data table representing the kind of results that would be obtained from a molecular docking study of this compound derivatives against a putative protein target.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 1 | Kinase A | -8.5 | Phe123, Leu78 | π-π stacking, Hydrophobic |

| Asp184 | Hydrogen Bond (with thiazole N) | |||

| Derivative 2 | Protease B | -7.9 | Trp54, Tyr99 | π-π stacking |

| Val101 | Hydrophobic | |||

| Derivative 3 | Kinase A | -9.2 | Phe123, Met120 | π-π stacking, Hydrophobic |

| Lys65 | Hydrogen Bond (with substituent) | |||

| Derivative 4 | Protease B | -8.1 | Trp54, Ile35 | Hydrophobic |

| Gln102 | Hydrogen Bond (with substituent) |

This table is for illustrative purposes only and is based on typical findings for related thiazole derivatives. No specific experimental or computational data for this compound was found.

Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Benzyl 2 Chloro 1,3 Thiazole Derivatives

Antimicrobial Activity Studies: In Vitro Mechanistic Investigations

Derivatives of the thiazole (B1198619) scaffold have been recognized for their broad-spectrum antimicrobial properties. In vitro studies focus on understanding the specific molecular interactions that lead to the inhibition of microbial growth, targeting essential pathways in both bacteria and fungi.

Interaction with Bacterial and Fungal Molecular Targets (e.g., Enzyme Inhibition)

The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. Molecular docking studies and enzymatic assays have identified several key targets.

Bacterial Targets: A primary mechanism of action for antibacterial thiazole derivatives is the inhibition of DNA gyrase. nih.govnih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The 2-aminothiazole (B372263) moiety, in particular, is considered essential for this inhibitory activity, as it contains an acceptor-donor interaction pattern that is a fundamental requirement for binding to the enzyme. nih.gov Some thiazolidinone derivatives have also been predicted through docking studies to inhibit LD-carboxypeptidase, another key bacterial enzyme. nih.gov

Fungal Targets: In fungi, thiazole derivatives have shown potent activity by targeting cytochrome P450 14α-demethylase (CYP51 or Erg11). nih.gov This enzyme is vital for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. nih.govmdpi.com Molecular docking studies have shown that the presence of a hydrazone bridge and an additional aromatic phenyl ring on the thiazole scaffold can improve the affinity for this fungal enzyme. mdpi.com Another identified mechanism of antifungal action is the induction of reactive oxygen species (ROS) accumulation, which causes oxidative damage and leads to fungicidal activity. frontiersin.org

These mechanistic insights underscore the potential of benzothiazole-thiazole hybrids to act as multi-target antimicrobial agents. nih.gov

Anti-inflammatory Activity Research: Analogue-Based Drug Design and Mechanistic Insights

The 4-benzyl-1,3-thiazole framework has served as a valuable scaffold for developing novel anti-inflammatory agents. Research in this area has focused on rational drug design based on known inhibitors and probing the molecular pathways responsible for their activity.

Design Principles for Anti-inflammatory Thiazoles

Analogue-based drug design has been a key strategy in developing potent anti-inflammatory thiazole derivatives. One prominent approach utilized Darbufelone, a known dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor, as a lead molecule. tandfonline.comtandfonline.com This led to the synthesis of 4-benzyl-1,3-thiazole derivatives with substitutions at the second position designed to mimic other anti-inflammatory drugs like Romazarit. tandfonline.comtandfonline.com

Key design principles derived from these studies include:

Three-Point Pharmacophore: A novel pharmacophore was proposed based on the retro-analysis of Darbufelone, which involves a 1,3-thiazole scaffold, a substituted phenyl carbonyl group at the fifth position, and a specific side chain at the second position. tandfonline.comtandfonline.com

Substitution at Position-2: The nature of the substituent at the second position of the thiazole ring is critical for biological activity. Studies comparing carbalkoxy amino and aryl amino side chains found that the former imparted greater anti-inflammatory activity. tandfonline.comtandfonline.com

Bioisosteric Replacement: To enhance metabolic stability and avoid the generation of toxic metabolites, bioisosteric replacement is employed. For instance, replacing a methylene (B1212753) (-CH2-) group with an amine (-NH-) linker in the side chain was a successful strategy. tandfonline.comtandfonline.com

Lipophilicity and Substituent Effects: In other thiazole series, it has been observed that bulky and lipophilic substituents generally lead to good COX-2 inhibitory potency. nih.gov For instance, introducing a lipophilic 2-chlorophenyl moiety or a bromo-halogen at the para position of a phenyl ring attached to the thiazole core resulted in increased COX-2 inhibitory activity. tandfonline.com

Exploration of Potential Molecular Pathways (e.g., COX/LOX Inhibition Pathways)

The primary molecular pathway investigated for the anti-inflammatory action of 4-benzyl-1,3-thiazole derivatives is the arachidonic acid cascade, which involves the COX and LOX enzymes. impactfactor.org These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. impactfactor.org

Compounds designed using Darbufelone as a lead were specifically intended to be dual inhibitors of both COX and 5-LOX pathways. tandfonline.comtandfonline.com The rationale for targeting both pathways is to achieve a broader anti-inflammatory effect compared to agents that inhibit only one pathway. tandfonline.com The thiazole scaffold has been identified as a key feature in several compounds that exhibit potent inhibition of COX and LOX enzymes. nih.gov Structure-activity relationship studies have shown that substituents on attached phenyl rings can significantly influence activity; for example, chloro, nitro, and methoxy (B1213986) groups have been shown to modulate COX and LOX inhibition. nih.gov

Anticancer Activity Studies: In Vitro Cellular Mechanism Investigations

Thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous in vitro studies evaluating their cytotoxicity against various cancer cell lines and exploring the underlying molecular mechanisms of action.

Cytotoxicity Evaluation on Cancer Cell Lines and Associated Molecular Effects

Derivatives of 1,3-thiazole have shown considerable and selective cytotoxic activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), lung (A549), glioblastoma (U87), liver (HepG2), and colon (HCT-116) cancers. ijcce.ac.irmdpi.comekb.egmdpi.com The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) Derivative (8a) | HeLa | 1.3 | ijcce.ac.ir |

| 1,3-Thiazole Acetyl Derivative (Compound 4) | MCF-7 | 5.73 | mdpi.com |

| 1,3-Thiazole Acetyl Derivative (Compound 4) | MDA-MB-231 | 12.15 | mdpi.com |

| Thiazole-Phthalimide Derivative (5b) | MCF-7 | 0.2 | nih.gov |

| 3-Nitrophenylthiazolyl Derivative (4d) | MDA-MB-231 | 1.21 | cu.edu.eg |

| Spiro-Thiadiazole Derivative (Compound 1) | RXF393 (Renal) | 7.01 | mdpi.com |

The cytotoxic effects of these thiazole derivatives are mediated through several distinct molecular mechanisms:

Enzyme Inhibition: A key mechanism is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical enzyme in angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.comcu.edu.egbohrium.com Several thiazole compounds have shown potent VEGFR-2 inhibitory activity, which correlates with their antiproliferative effects. mdpi.comcu.edu.eg Other derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. nih.gov

Induction of Apoptosis: Many thiazole derivatives induce programmed cell death, or apoptosis, in cancer cells. mdpi.commdpi.comnih.gov This is often confirmed by observing an increase in the population of cells in the pre-G1 phase of the cell cycle. cu.edu.egbohrium.com The apoptotic process is triggered through various molecular events, including:

Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis. ijcce.ac.irnih.govnih.gov

Modulation of Bcl-2 Family Proteins: Active compounds have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govnih.gov

Mitochondrial Disruption: Some derivatives cause a reduction in the mitochondrial membrane potential (MMP), indicating the involvement of the intrinsic apoptotic pathway. ijcce.ac.ircu.edu.eg

Cell Cycle Arrest: Thiazole compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest is commonly observed at the G1 or G2/M phases of the cell cycle. mdpi.commdpi.comcu.edu.eg This effect is sometimes associated with the activation of the tumor suppressor protein p53. cu.edu.eg

Generation of Reactive Oxygen Species (ROS): The production of ROS within cancer cells can lead to oxidative stress and trigger cell death pathways. ijcce.ac.ir

These findings highlight that the 1,3-thiazole scaffold is a versatile platform for developing anticancer agents that can act through multiple, targeted molecular mechanisms. mdpi.comcu.edu.eg

Other Investigated Biological Activities (e.g., Antiviral, Antimalarial, Enzyme Inhibition)

Derivatives of the 4-benzyl-1,3-thiazole scaffold have been explored for a variety of therapeutic applications, including as antiviral, antimalarial, and enzyme-inhibiting agents.

Antiviral Activity:

The thiazole nucleus is a component of several compounds investigated for their antiviral properties. Research has shown that specific substitutions on the thiazole ring can lead to significant activity against various viral strains. For instance, a study on novel aminothiazole derivatives demonstrated that the presence of a 4-trifluoromethylphenyl substituent on the thiazole ring resulted in significant antiviral activity against the PR8 influenza A strain. This activity was found to be comparable to that of the established antiviral drugs oseltamivir (B103847) and amantadine. nih.gov While not exclusively focused on the 4-benzyl moiety, this highlights the potential of the substituted thiazole core in antiviral drug discovery. A review of patents between 2014 and 2021 also underscored the broad-spectrum antiviral activities of thiazole derivatives against viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. nih.govresearchgate.net

Antimalarial Activity:

The fight against malaria has also seen contributions from thiazole-based compounds. Studies have identified 2-(2-hydrazinyl)thiazole derivatives as possessing significant antimalarial activity. Specifically, compounds with a pyridin-2-yl)ethylidene]hydrazin-1-yl] moiety showed potent inhibitory potential against Plasmodium falciparum in in vitro blood-stage assays. daneshyari.com Another study on p-substituted benzyl (B1604629) thiazinoquinone derivatives, which share a structural similarity in the benzyl group, found them to be effective antiplasmodial agents in the micromolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.gov Systematic reviews of benzothiazole (B30560) analogs have further confirmed that this class of compounds holds promise for malaria treatment, with their substitution patterns playing a crucial role in their antiplasmodial activity. nih.gov

Enzyme Inhibition:

The 4-benzyl-1,3-thiazole scaffold has been successfully utilized to design potent enzyme inhibitors for various therapeutic targets. A notable example is the development of 4-benzyl-1,3-thiazole derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. tandfonline.comtandfonline.com This dual inhibition is considered a superior strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.

Furthermore, derivatives of the related benzothiazole scaffold have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases. For example, novel benzothiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes that are key targets in the management of Alzheimer's disease. rsc.orgrsc.org The structure-activity relationship studies from these findings can provide valuable insights for designing 4-benzyl-2-chloro-1,3-thiazole derivatives with similar enzyme inhibitory activities. The ability of the thiazole ring and its substituents to interact with the active sites of these enzymes through various non-covalent interactions is key to their inhibitory potential.

Table 1: Selected Biological Activities of 4-Benzyl-1,3-Thiazole and Related Derivatives

| Compound Class | Biological Activity | Target/Organism | Key Findings |

|---|---|---|---|

| Aminothiazole Derivatives | Antiviral | Influenza A (PR8 strain) | A 4-trifluoromethylphenyl substituent on the thiazole ring showed activity comparable to oseltamivir and amantadine. nih.gov |

| 2-(2-hydrazinyl)thiazole Derivatives | Antimalarial | Plasmodium falciparum (NF54) | Pyridin-2-yl)ethylidene]hydrazin-1-yl] moiety led to significant in vitro antiplasmodial activity. daneshyari.com |

| p-Substituted Benzyl Thiazinoquinones | Antimalarial | P. falciparum (CQ-sensitive & resistant) | Effective in the micromolar range, suggesting a potential mechanism involving impairment of the heme detoxification pathway. mdpi.com |

| 4-Benzyl-1,3-thiazole Derivatives | Enzyme Inhibition (Anti-inflammatory) | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) | Acted as dual inhibitors, offering a potentially safer anti-inflammatory profile. tandfonline.com |

| Benzothiazole Derivatives | Enzyme Inhibition (Neurodegenerative) | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Showed significant inhibitory activity, suggesting potential for Alzheimer's disease treatment. rsc.orgrsc.org |

General Principles of Structure-Activity Relationship (SAR) Derivation for this compound Scaffolds

The biological activity of compounds based on the this compound scaffold is intricately linked to their molecular structure. The derivation of structure-activity relationships (SAR) for this class of compounds involves systematically modifying different parts of the molecule—namely the thiazole core, the benzyl group at position 4, and the substituent at position 2—and observing the resulting changes in biological potency and selectivity.

Key Structural Features Influencing Activity:

The Thiazole Core: The thiazole ring itself is a critical pharmacophore, likely due to its specific electronic properties and its ability to engage in hydrogen bonding and other interactions with biological targets. The arrangement of the sulfur and nitrogen atoms provides a unique geometry and electronic distribution that is often essential for activity.

Substitution at Position 2: The substituent at the 2-position of the thiazole ring is a major determinant of biological activity.

In the context of anti-inflammatory activity through COX/LOX inhibition, studies on 4-benzyl-1,3-thiazole derivatives have shown that a carbalkoxy amino side chain at this position is generally more effective than an aryl amino side chain. tandfonline.com

The introduction of an NH linker as a bioisostere for a CH2 group at this position has been shown to improve metabolic stability and reduce the likelihood of forming toxic metabolites. tandfonline.com

For cholinesterase inhibition, 1,3-thiazole derivatives with an amide group at position 2 have been found to be effective. academie-sciences.fr

The Benzyl Group at Position 4: The benzyl group at the 4-position also plays a crucial role.

Substitutions on the phenyl ring of the benzyl group can significantly modulate activity. For anti-inflammatory 4-benzyl-1,3-thiazole derivatives, substitutions on the phenyl ring at the fifth position of the thiazole (often a substituted phenyl carbonyl group) were found to be important for activity. tandfonline.com

In studies of thiazole derivatives as anticancer agents, it has been observed that the presence of substituents at the 4-position of a benzyl ring (e.g., 4-fluoro, 3,4-dichloro, or 4-methyl) is critical for maximum activity. mdpi.com

Substitution at Position 5: This position is another key site for modification. For anti-inflammatory 4-benzyl-1,3-thiazole derivatives, a para-substituted phenyl carbonyl group at the fifth position was shown to contribute significantly to the anti-inflammatory activity. tandfonline.com

General SAR Principles:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aromatic rings (both the benzyl group and any phenyl substituents) can influence the electronic properties of the entire molecule, thereby affecting its interaction with the target protein. For instance, in some series of antimicrobial thiazoles, electron-withdrawing groups on a phenyl ring were found to enhance activity. mdpi.com

Steric Factors: The size and shape of the substituents are critical. Bulky groups can either enhance binding by occupying a large hydrophobic pocket in the target protein or decrease activity due to steric hindrance. For example, in a series of Src kinase inhibitors, the incorporation of bulky groups like chlorine and methyl with higher lipophilicity resulted in decreased potency. mdpi.com

Table 2: General Structure-Activity Relationship (SAR) Principles for 4-Benzyl-1,3-Thiazole Scaffolds

| Molecular Position | Modification | Impact on Biological Activity | Example Activity |

|---|---|---|---|

| Position 2 (Thiazole) | Carbalkoxy amino vs. Aryl amino | Carbalkoxy amino groups tend to show higher activity. tandfonline.com | Anti-inflammatory |

| Introduction of NH linker | Can improve metabolic stability and reduce toxicity. tandfonline.com | Anti-inflammatory | |

| Amide group | Can confer potent inhibitory activity. academie-sciences.fr | Cholinesterase Inhibition | |

| Position 4 (Benzyl Group) | Substituents on the phenyl ring | Can significantly modulate potency. Specific substitutions (e.g., fluoro, dichloro, methyl) can be critical for maximal activity. mdpi.com | Anticancer |

| Position 5 (Thiazole) | Substituted phenyl carbonyl group | Para-substituted phenyl carbonyl groups can enhance activity. tandfonline.com | Anti-inflammatory |

| General | Electron-withdrawing/donating groups | Modulates electronic properties and target interaction. mdpi.com | Antimicrobial |

| Steric bulk of substituents | Can either enhance or hinder binding to the target. mdpi.com | Enzyme Inhibition |

Biosynthesis of the Thiazole Moiety and Bio Inspired Approaches General Thiazole Context

Enzymatic Pathways for Natural Thiazole (B1198619) Formation (e.g., Thiamine (B1217682) Biosynthesis)

The biosynthesis of thiamine involves the independent synthesis of its two heterocyclic components—a pyrimidine (B1678525) moiety and a thiazole moiety—which are subsequently coupled. nih.govnih.gov The formation of the thiazole unit, 4-methyl-5-(β-hydroxyethyl)thiazole (THZ), showcases nature's intricate enzymatic machinery.

In prokaryotes, such as Bacillus subtilis and Escherichia coli, the pathway to the thiazole moiety is a multi-enzyme process. nih.govnih.gov It begins with the coupling of glyceraldehyde 3-phosphate and pyruvate (B1213749) by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov Concurrently, a sulfur carrier protein, ThiS, is activated through adenylation by ThiF, followed by the transfer of sulfur from a donor like IscS, resulting in a C-terminal thiocarboxylate. nih.gov This activated sulfur is crucial for its incorporation into the thiazole ring. nih.gov

In eukaryotes, such as the yeast Saccharomyces cerevisiae, the pathway is markedly different and less complex in terms of the number of required gene products. nih.govnih.gov While prokaryotic thiazole synthesis involves at least five enzymes, yeast accomplishes this with a single protein, THI4. nih.govnih.gov This enzyme catalyzes a complex oxidative condensation reaction. nih.gov The THI4 protein itself is consumed in a single-turnover reaction, where a cysteine residue within its own active site serves as the sulfur donor for the thiazole ring. frontiersin.org This unique mechanism links the rate of thiazole synthesis directly to the rates of transcription and translation of the THI4 protein. frontiersin.org

The final steps in both prokaryotic and eukaryotic pathways involve the coupling of the synthesized thiazole phosphate (B84403) (THZ-P) with the pyrimidine pyrophosphate (HMP-PP) by the enzyme thiamine phosphate synthase (ThiE) to form thiamine monophosphate (ThMP). nih.govresearchgate.net This is then phosphorylated to the active cofactor, thiamine diphosphate (B83284) (ThDP), by thiamine phosphate kinase (ThiL). nih.gov

Identification of Biosynthetic Precursors and Key Enzymes in Thiazole Biogenesis

The biogenesis of the thiazole ring relies on a specific set of precursor molecules and key enzymes that vary between organisms.

In prokaryotes, the core atoms of the thiazole ring are sourced from three primary precursors: 1-deoxy-D-xylulose-5-phosphate (DXP), glycine (B1666218) (or tyrosine in anaerobes), and cysteine. nih.govnih.gov Cysteine provides the essential sulfur atom, which is transferred via a sulfur carrier protein. wikipedia.orgresearchgate.net The key enzymes orchestrating this assembly line are:

Dxs (1-deoxy-D-xylulose 5-phosphate synthase): Catalyzes the formation of DXP. nih.gov

ThiF, ThiS, ThiI, IscS: A suite of proteins involved in activating and transferring sulfur. ThiS is the sulfur carrier protein, adenylated by ThiF, and receives sulfur from cysteine via the actions of IscS and ThiI. nih.govresearchgate.net

ThiO/ThiH: ThiO is a flavin-dependent oxidase that converts glycine to glycine imine. nih.gov In anaerobic bacteria, ThiH, a radical SAM enzyme, performs a similar function starting from tyrosine. nih.gov

Thiazole Synthase (ThiG): This central enzyme catalyzes the complex condensation of DXP, the glycine imine, and the sulfur from the ThiS-thiocarboxylate to form the thiazole ring. nih.govresearchgate.net

In eukaryotes like yeast, the precursors are different. Labeling studies have identified glycine, cysteine, and a C5 carbohydrate, which was later revealed to be derived from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govnih.gov The entire synthesis of the thiazole moiety is catalyzed by a single key enzyme:

THI4: A multifunctional enzyme that acts as the thiazole synthase. nih.govresearchgate.net It utilizes NAD as a source for the five-carbon fragment and its own Cys205 residue as the sulfur donor in a suicide mechanism, making it a reactant rather than a true catalyst in the traditional sense. nih.govfrontiersin.org

| Organism Type | Primary Precursors | Key Enzymes | Sulfur Donor |

|---|---|---|---|

| Prokaryotes (e.g., B. subtilis) | Glycine, 1-deoxy-D-xylulose-5-phosphate (DXP) | ThiO, ThiG, ThiS, ThiF, ThiI, Dxs | Cysteine (via ThiS carrier protein) |

| Eukaryotes (e.g., S. cerevisiae) | Glycine, Nicotinamide adenine dinucleotide (NAD) | THI4 | Cysteine (residue within THI4 active site) |

Relevance of Natural Product Biosynthetic Insights to Synthetic Strategies for Thiazole Analogues

The elucidation of natural product biosynthetic pathways offers profound inspiration for modern synthetic chemistry. nih.govrsc.org Understanding the enzymatic construction of the thiazole ring allows chemists to devise bio-inspired synthetic routes and engineer biological systems for the production of novel compounds. routledge.comnih.gov

Combinatorial Biosynthesis: Knowledge of the modular nature of some biosynthetic pathways, particularly in the formation of polyketides and nonribosomal peptides that may incorporate thiazole moieties, has led to the field of combinatorial biosynthesis. nih.gov By mixing and matching genes and enzymes from different pathways, researchers can reprogram organisms to produce "unnatural" natural products. nih.govrsc.org For example, swapping domains between different PKS-NRPS (polyketide synthase-nonribosomal peptide synthetase) gene clusters can generate new thiazole-containing peptide analogues with potentially altered biological activities. rsc.org

Synthetic Biology and Pathway Engineering: The advent of synthetic biology provides powerful tools to harness and modify biosynthetic machinery. nih.govrsc.org Entire biosynthetic gene clusters can be expressed in heterologous hosts like E. coli or yeast, which are more amenable to genetic manipulation and large-scale fermentation. nih.gov This approach facilitates the production of complex natural products and enables pathway engineering to create structural diversity. nih.gov For instance, by feeding precursor analogues to an engineered organism, chemists can achieve precursor-directed biosynthesis, leading to the incorporation of non-natural building blocks into the final thiazole-containing molecule. routledge.com

Bio-inspired Chemical Synthesis: The specific chemical transformations carried out by enzymes can inspire the development of new laboratory synthesis methods. nih.gov The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, remains a cornerstone of thiazole synthesis. wikipedia.orgnih.gov However, insights from biosynthesis can guide the development of milder, more efficient, and environmentally benign synthetic protocols that mimic nature's strategies. bepls.com For example, understanding how an enzyme like THI4 orchestrates a complex cyclization can inform the design of catalysts that achieve similar transformations under biocompatible conditions. anu.edu.au This synergy between understanding natural pathways and applying that knowledge to synthetic chemistry is crucial for accelerating drug discovery and generating novel, bioactive thiazole analogues. nih.govroutledge.com

Q & A

Basic: What synthetic routes are commonly used to prepare 4-benzyl-2-chloro-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer:

The Hantzsch thiazole synthesis is a foundational method, involving cyclocondensation of thioamides with α-haloketones. For 4-benzyl-2-chloro derivatives, substituted benzyl thioamides can react with 2-chloroacetylation agents. Key optimization steps include: